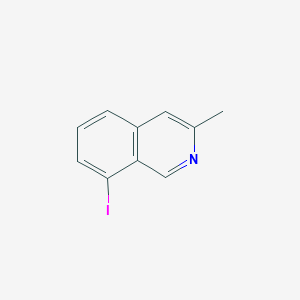
8-Iodo-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-3-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of an iodine atom at the 8th position and a methyl group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 8-Iodo-3-methylisoquinoline can be achieved through several methods:
Palladium-Catalyzed Coupling: A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Sequential Coupling-Immination-Annulation: This method involves the reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.
Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and acetonitrile to produce isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
8-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Iodo-3-methylisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Iodo-3-methylisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
8-Iodo-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
3-Methylisoquinoline: Lacks the iodine atom, making it less reactive in substitution reactions.
8-Bromo-3-methylisoquinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Quinoline: A structural isomer with different chemical properties and applications.
The presence of the iodine atom at the 8th position in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Its derivatives have shown promise in biological and medicinal research, highlighting its importance in the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C10H8IN |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
8-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |
Clave InChI |
UKROIDNNYYMWBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


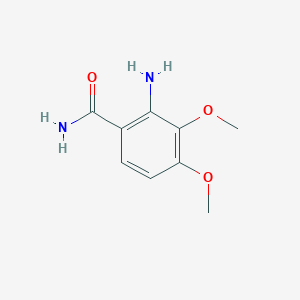
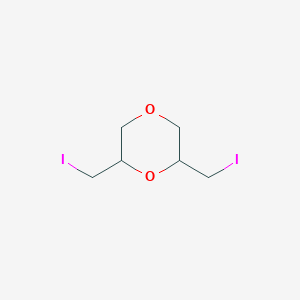
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
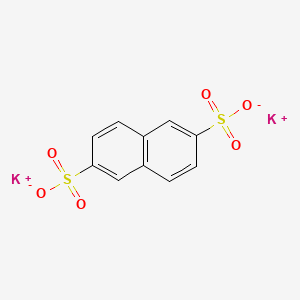
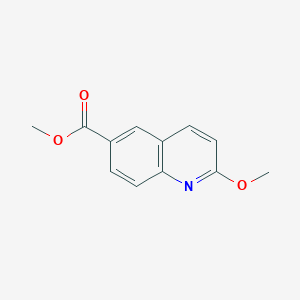
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
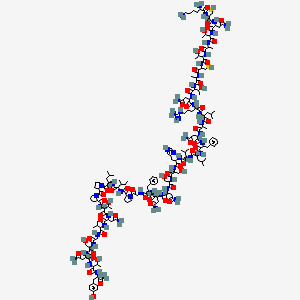
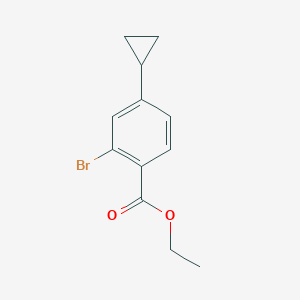
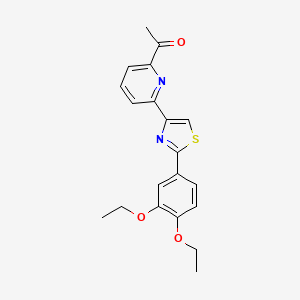

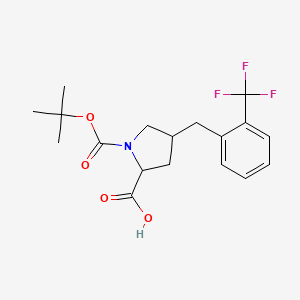
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)

